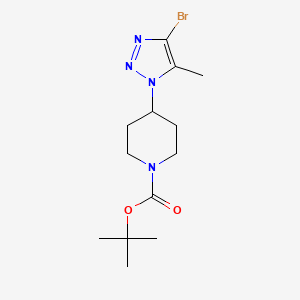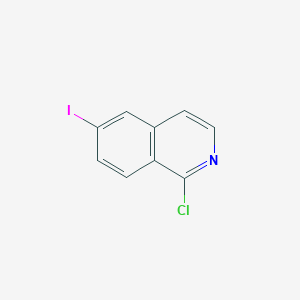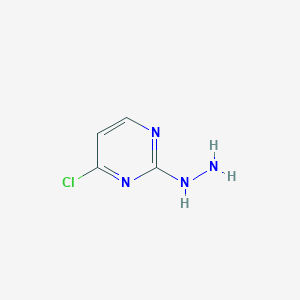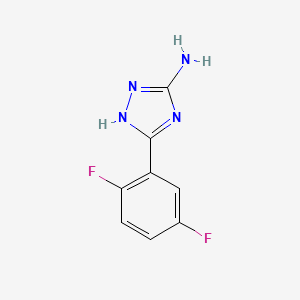![molecular formula C8H7BrN2 B13674888 6-(Bromomethyl)pyrrolo[1,2-b]pyridazine](/img/structure/B13674888.png)
6-(Bromomethyl)pyrrolo[1,2-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Bromomethyl)pyrrolo[1,2-b]pyridazine is a heterocyclic compound that features a pyrrolo[1,2-b]pyridazine core with a bromomethyl substituent at the 6-position. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)pyrrolo[1,2-b]pyridazine typically involves the bromination of a precursor pyrrolo[1,2-b]pyridazine compound. One common method includes the reaction of 3-amino-6-bromopyridazine with a bromination reagent to introduce the bromomethyl group . The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like lanthanide Lewis acids to facilitate the bromination and subsequent ring closure reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Bromomethyl)pyrrolo[1,2-b]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromomethyl group or the pyrrolo[1,2-b]pyridazine core.
Cycloaddition Reactions: It can undergo cycloaddition reactions to form more complex polycyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Cycloaddition Reagents: Such as azides or alkynes for cycloaddition reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while cycloaddition reactions can produce fused polycyclic compounds .
Wissenschaftliche Forschungsanwendungen
6-(Bromomethyl)pyrrolo[1,2-b]pyridazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Material Science: It is explored for its photophysical properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Wirkmechanismus
The mechanism by which 6-(Bromomethyl)pyrrolo[1,2-b]pyridazine exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The bromomethyl group can act as an electrophilic site, allowing the compound to form covalent bonds with nucleophilic residues in proteins, thereby modulating their activity . The pyrrolo[1,2-b]pyridazine core can also interact with aromatic residues through π-π stacking interactions, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[1,2-b]cinnolines: These compounds share a similar pyrrolo[1,2-b] core but differ in the substituents and the fused ring systems.
Pyrrolo[1,2-a]pyrazines: These compounds have a similar nitrogen-containing heterocyclic structure but differ in the position and type of nitrogen atoms.
Pyridazines and Pyridazinones: These compounds contain a pyridazine ring and exhibit a wide range of biological activities.
Uniqueness
6-(Bromomethyl)pyrrolo[1,2-b]pyridazine is unique due to its specific substitution pattern and the presence of the bromomethyl group, which imparts distinct reactivity and biological activity. This makes it a valuable intermediate for the synthesis of diverse bioactive molecules and materials .
Eigenschaften
Molekularformel |
C8H7BrN2 |
|---|---|
Molekulargewicht |
211.06 g/mol |
IUPAC-Name |
6-(bromomethyl)pyrrolo[1,2-b]pyridazine |
InChI |
InChI=1S/C8H7BrN2/c9-5-7-4-8-2-1-3-10-11(8)6-7/h1-4,6H,5H2 |
InChI-Schlüssel |
PCQZZPFIPKUGMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=CN2N=C1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



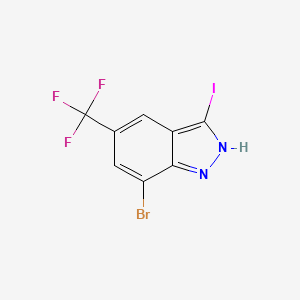
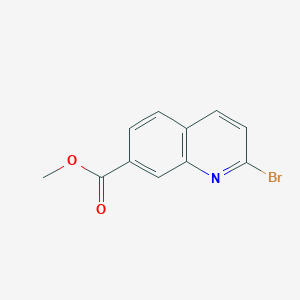

![2,2-Dimethylbenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13674822.png)
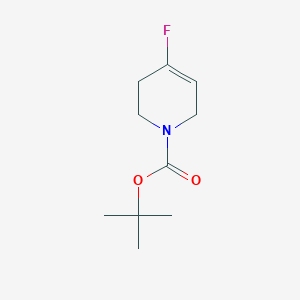
![4-Bromobenzo[b]thiophene-3-carbonitrile](/img/structure/B13674834.png)
